molecular formula C13H21ClN4O B1424785 (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl CAS No. 1220034-03-6

(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

Cat. No. B1424785
CAS RN: 1220034-03-6
M. Wt: 284.78 g/mol
InChI Key: NOEKBFSOVOTQND-UHFFFAOYSA-N
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Description

(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl is a useful research compound. Its molecular formula is C13H21ClN4O and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. It has shown potential in inhibiting the growth of cells by inducing apoptosis, which is the process of programmed cell death . This application is crucial in the development of new cancer therapies.

Blood Coagulation Factor Xa Inhibition

In the field of cardiovascular research, derivatives of this compound have been discovered as potent inhibitors of blood coagulation factor Xa . This is significant for creating new anticoagulant drugs that can prevent blood clots without the risk of bleeding associated with current treatments.

Fluorescence-Based pH Sensing

The compound’s derivatives have been identified as effective pH indicators with fluorescence properties . This application is valuable in biochemical and medical research where precise measurement of pH is required.

Synthesis of Pyrazolo[4,3-c]pyridines

The compound is used in the synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These pyridines have various applications in medicinal chemistry, including the development of drugs with antiproliferative properties.

Development of New Therapeutic Agents

The structural features of this compound make it a candidate for the development of new therapeutic agents. Its molecular framework allows for the creation of compounds with specific biological activities .

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, and molecular weight, are analyzed to understand its behavior in different conditions . This information is essential for the practical application of the compound in various scientific fields.

properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c1-9-4-2-3-7-17(9)13(18)12-10-8-14-6-5-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEKBFSOVOTQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 2
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 3
Reactant of Route 3
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 4
Reactant of Route 4
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 5
Reactant of Route 5
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 6
(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.